4-Bromo-2-fluorophenylisothiocyanate

描述

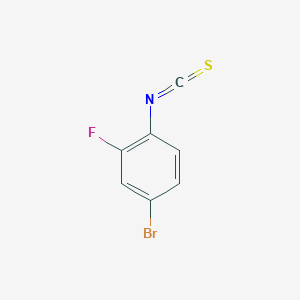

4-Bromo-2-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3BrFNS and a molecular weight of approximately 232.07 g/mol . It belongs to the class of isothiocyanates, which are known for their diverse applications in organic synthesis and chemical research. This compound is characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with an isothiocyanate functional group.

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorophenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-fluoroaniline with thiophosgene. The reaction typically takes place in an organic solvent such as acetonitrile, and cesium carbonate is often used as a base to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions: 4-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives when reacted with primary amines.

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Nucleophiles: Primary amines are commonly used nucleophiles in reactions with this compound.

Solvents: Organic solvents such as acetonitrile are often employed to dissolve the reactants and facilitate the reaction.

Bases: Cesium carbonate is frequently used as a base to neutralize the reaction mixture.

Major Products:

Thiourea Derivatives: Formed through nucleophilic addition reactions with primary amines.

Substituted Phenyl Derivatives: Resulting from substitution reactions involving the bromine and fluorine atoms.

科学研究应用

4-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Chemical Research: The compound’s reactivity towards nucleophiles makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biological Studies:

作用机制

The mechanism of action of 4-Bromo-2-fluorophenylisothiocyanate primarily involves its reactivity towards nucleophiles. The isothiocyanate group readily reacts with nucleophilic species, leading to the formation of thiourea derivatives. This reactivity is exploited in various synthetic applications to introduce the isothiocyanate functionality into target molecules.

相似化合物的比较

- 4-Bromo-2-chlorophenylisothiocyanate

- 4-Bromo-2-methylphenylisothiocyanate

- 4-Bromo-2-nitrophenylisothiocyanate

Comparison: 4-Bromo-2-fluorophenylisothiocyanate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and physical properties compared to similar compounds with different substituents. For example, the presence of a fluorine atom can increase the compound’s electronegativity and potentially alter its reactivity towards nucleophiles .

生物活性

4-Bromo-2-fluorophenylisothiocyanate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with thiophosgene or ammonium thiocyanate. The process can be summarized as follows:

-

Starting Materials :

- 4-bromo-2-fluoroaniline

- Thiophosgene or ammonium thiocyanate

-

Reaction Conditions :

- The reaction is usually carried out in an organic solvent like dichloromethane or acetone under reflux conditions.

-

Product Isolation :

- The product is purified through recrystallization or column chromatography.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms, including:

- Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound can halt the cell cycle at the S phase, leading to increased apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

- Molecular Pathways : It targets specific molecular pathways involved in cancer progression, including those that regulate angiogenesis and cell signaling .

Antimicrobial Activity

This compound has also shown promising antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics:

- Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens ranged from 40 to 50 µg/mL, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity :

- Antibacterial Efficacy :

- Anti-inflammatory Effects :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluorophenylisothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate coupling. For example, reacting 4-bromo-2-fluoroaniline with thiophosgene in anhydrous dichloromethane under inert conditions (N₂ atmosphere) at 0–5°C can yield the isothiocyanate derivative. Key parameters include:

- Temperature control : Lower temperatures minimize side reactions (e.g., hydrolysis of thiophosgene) .

- Solvent choice : Polar aprotic solvents like DCM or THF improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) enhances purity.

Table 1 : Comparison of Reaction Conditions

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiophosgene route | DCM | 0–5 | 65–75 | >95 |

| Thiocyanate displacement | THF | 25 | 50–60 | 85–90 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aromatic protons (δ 7.2–7.8 ppm) and the isothiocyanate group (no proton signal; confirmed via ¹³C NMR at δ ~130 ppm for C=S) .

- FT-IR : Peaks at ~2050–2100 cm⁻¹ (N=C=S stretching) and 750–800 cm⁻¹ (C-Br) validate functional groups.

- X-ray crystallography : Use SHELXL ( ) for structure refinement. Single crystals grown via slow evaporation (hexane/ethyl acetate) enable precise determination of bond angles and torsional strain.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). For example:

- Local reactivity descriptors : Fukui indices identify electrophilic sites (C=S carbon) prone to nucleophilic attack .

- Solvent effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments.

Table 2 : Computed Reactivity Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO gap | 4.8 |

| Fukui index (C=S) | 0.35 |

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-technique validation : Cross-check with mass spectrometry (ESI-MS for molecular ion [M+H]⁺ at m/z 233) and elemental analysis .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation around C-N bonds).

- Crystallographic validation : Compare experimental X-ray data (WinGX suite, ) with DFT-optimized geometries to identify discrepancies .

Q. What strategies optimize this compound’s stability in storage and reaction conditions?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent moisture absorption and photodegradation.

- Reaction compatibility : Avoid protic solvents (e.g., water, alcohols) that hydrolyze isothiocyanates. Use anhydrous THF or DMF for Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, ) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting melting point data reported for this compound?

- Methodological Answer : Literature discrepancies (e.g., 37–42°C vs. 45°C) may stem from polymorphic forms or impurities. Resolve via:

属性

IUPAC Name |

4-bromo-2-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOPDCSAVIMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373686 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81171-71-3 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81171-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。